4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole

描述

Chemical Identification and Nomenclature

This compound represents a precisely characterized heterocyclic organic compound with well-defined structural parameters and identification markers. The compound is officially registered under Chemical Abstracts Service number 1048918-88-2, providing a unique identifier for scientific and commercial purposes. The International Union of Pure and Applied Chemistry nomenclature system designates this substance as this compound, reflecting the systematic naming conventions that describe the specific positions and nature of substituent groups attached to the central oxazole ring.

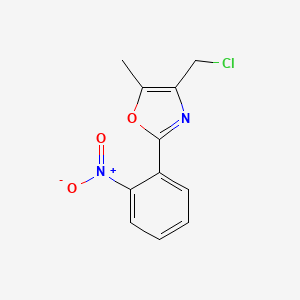

The molecular composition of this compound is represented by the chemical formula C₁₁H₉ClN₂O₃, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. This specific atomic arrangement results in a calculated molecular weight of approximately 252.65 grams per mole, establishing important parameters for synthetic and analytical chemistry applications. The structural representation reveals a complex three-dimensional molecular architecture that can be visualized using advanced molecular modeling software to understand its conformational properties and spatial relationships.

The compound's structural framework consists of a central oxazole ring system that serves as the primary scaffold for the various substituent groups. The oxazole core contains a nitrogen atom at position 3 and an oxygen atom at position 1, creating a five-membered heterocyclic ring with distinctive electronic properties. The chloromethyl group (-CH₂Cl) is positioned at the 4-position of the oxazole ring, while a methyl group (-CH₃) occupies the 5-position. The 2-position features a 2-nitrophenyl substituent, which introduces significant electronic effects due to the presence of the nitro group.

Historical Development in Heterocyclic Chemistry

The historical development of oxazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic organic chemistry. The oxazole ring system was first reported by Arthur Rudolf Hantzsch in 1887, marking a foundational moment in the study of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This initial discovery established the groundwork for subsequent investigations into the synthesis, properties, and applications of oxazole derivatives that would continue to evolve over the following centuries.

The systematic synthesis of oxazole compounds gained significant momentum in 1947, when researchers successfully developed reliable methods for producing these heterocyclic structures under controlled laboratory conditions. This achievement opened new avenues for chemical research and enabled the exploration of various substituted oxazole derivatives, including compounds with complex substituent patterns similar to this compound. The development of synthetic methodologies during this period laid the foundation for modern approaches to oxazole chemistry and established many of the fundamental principles still employed today.

Emil Fischer made another crucial contribution to oxazole chemistry in 1896 through the development of the Fischer oxazole synthesis, a chemical synthesis method that enables the formation of oxazole rings from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. This synthetic approach became one of the first established methods for producing 2,5-disubstituted oxazoles and demonstrated the feasibility of constructing complex oxazole derivatives through systematic chemical transformations. The Fischer oxazole synthesis remains relevant to contemporary organic chemistry and continues to influence modern synthetic strategies for preparing oxazole compounds.

The recognition of annuloline as the first naturally occurring oxazole compound provided important validation for the biological relevance of oxazole structures in natural systems. This discovery highlighted the potential for oxazole derivatives to exhibit significant biological activities and encouraged further research into both natural and synthetic oxazole compounds. The subsequent identification of numerous bioactive natural products containing oxazole moieties, including members of the diazonamide and phorboxazole families, reinforced the importance of oxazole chemistry in medicinal chemistry and drug discovery.

Position Within Oxazole Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of oxazole derivatives, representing a multiply substituted heterocyclic compound with specific structural and functional characteristics. The compound is classified as an oxazole derivative, which constitutes a fundamental category of five-membered heterocyclic compounds containing one nitrogen atom and one oxygen atom in their ring structure. This classification places the compound within a broader family of heterocyclic molecules that exhibit aromatic character, although oxazoles demonstrate less aromaticity compared to related thiazole compounds.

Within the oxazole family, this compound is further classified based on its specific functional group substituents, which include chloromethyl, methyl, and nitrophenyl groups. This substitution pattern creates a trisubstituted oxazole derivative, distinguishing it from simpler mono- or disubstituted analogs. The presence of the chloromethyl group at the 4-position introduces important reactivity characteristics, as chloromethyl substituents can participate in nucleophilic substitution reactions and serve as versatile synthetic intermediates.

The nitrophenyl substituent at the 2-position places this compound within a specialized subclass of oxazole derivatives characterized by electron-withdrawing aromatic substituents. The nitro group contributes significant electronic effects that influence both the chemical reactivity and physical properties of the molecule. This structural feature aligns the compound with other nitro-substituted heterocycles that have found applications in medicinal chemistry, materials science, and synthetic organic chemistry.

Comparative analysis with related oxazole derivatives reveals the unique positioning of this compound within the broader chemical landscape. For instance, structural analogs such as 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole feature different aromatic substituents that modify their electronic properties and potential applications. Similarly, compounds like 4-Bromo-5-methyl-2-(4-nitrophenyl)-1,3-oxazole demonstrate how halogen substitution patterns can influence molecular characteristics while maintaining the core nitrophenyl-oxazole framework.

| Classification Category | Specific Designation | Distinguishing Features |

|---|---|---|

| Primary Classification | Oxazole Derivative | Five-membered heterocyclic compound with nitrogen and oxygen atoms |

| Substitution Pattern | Trisubstituted Oxazole | Contains substituents at positions 2, 4, and 5 |

| Functional Group Classification | Halomethyl-substituted Heterocycle | Features reactive chloromethyl group at 4-position |

| Electronic Classification | Nitroaromatic Heterocycle | Contains electron-withdrawing nitrophenyl substituent |

The molecular architecture of this compound demonstrates the structural diversity achievable within oxazole chemistry through systematic substituent modification. The specific arrangement of functional groups creates a molecule with distinct steric and electronic properties that differentiate it from other members of the oxazole family. This positioning enables the compound to serve specific roles in chemical synthesis and potentially in biological systems, where the combination of substituents may confer unique recognition or reactivity patterns.

属性

IUPAC Name |

4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-7-9(6-12)13-11(17-7)8-4-2-3-5-10(8)14(15)16/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNADHVUTXWVUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reactions:

- Cyclization of 2-amino-2-oxazolines with aldehydes or acids.

- Oxidative cyclization using oxidants like manganese dioxide or hypervalent iodine reagents.

Example:

- A common approach employs the condensation of 2-aminobenzaldehyde derivatives with suitable precursors, followed by oxidative cyclization to yield the oxazole core.

Conditions:

- Mild heating (around 80–120°C).

- Use of organic solvents such as dichloromethane, chloroform, or ethyl acetate.

- Catalytic or stoichiometric oxidants (e.g., manganese dioxide, hypervalent iodine).

Note: This method establishes the oxazole backbone with the necessary substitution pattern, including the 2-(2-nitrophenyl) group.

Chloromethylation of the Oxazole

The chloromethyl group at the 4-position is often introduced via chloromethylation reactions, which are critical for subsequent functionalization or derivatization.

Chloromethylation Methods:

- Formylation followed by chlorination: The oxazole ring is first formylated at the desired position using paraformaldehyde or formaldehyde derivatives, then chlorinated with reagents such as chlorosulfonic acid or chloromethyl methyl ether.

- Direct chloromethylation: Using chloromethyl methyl ether (MOM-Cl) or paraformaldehyde with hydrochloric acid in the presence of catalysts like zinc chloride.

Example:

- A typical method involves treating the oxazole with paraformaldehyde and hydrochloric acid in the presence of zinc chloride, which facilitates electrophilic chloromethylation at the 4-position.

Conditions:

- Reactions are conducted at room temperature or slightly elevated temperatures (25–50°C).

- Solvents like dichloromethane or chloroform are common.

Alternative Synthetic Strategies Based on Patents and Literature

Patented One-Pot Synthesis (CN113717120A):

- Utilizes 2-methyl-6-nitrobenzaldehyde oxime and ethylene in the presence of manganese-based oxides as oxidants.

- The process involves a one-pot reaction where the oxime undergoes oxidation and cyclization to form the oxazole core, followed by chloromethylation in situ.

- The method avoids chlorination reagents that produce environmental pollution and hazardous intermediates, enhancing safety and sustainability.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Oxidation & cyclization | 2-methyl-6-nitrobenzaldehyde oxime, manganese dioxide | Dichloromethane | 50°C | 6 hours | Environmentally friendly, one-pot process |

| Chloromethylation | Paraformaldehyde, HCl or chloromethyl methyl ether | Organic solvent | Room temp to 50°C | 8 hours | In situ chloromethylation |

Advantages:

- Avoids the use of hazardous chlorinating agents.

- Promotes safer, more sustainable synthesis.

- Can be scaled up with controlled conditions.

Limitations:

- Requires precise control of reaction parameters.

- Potential need for purification due to side products.

Summary of Data and Reaction Conditions

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| One-pot oxidation & cyclization | 2-methyl-6-nitrobenzaldehyde oxime, MnO₂, ethylene | Dichloromethane | 50°C | 6 hours | ~56% | Environmentally friendly |

| Chloromethylation with paraformaldehyde | Paraformaldehyde, HCl or MOM-Cl | Chloroform/dichloromethane | Room to 50°C | 8 hours | Variable | Requires purification |

| Methylation of heterocycle | Methyl iodide, base | Acetone | Room temp | 4–6 hours | High | Post-cyclization step |

化学反应分析

Types of Reactions

4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted oxazoles with various functional groups.

Reduction: Formation of 4-(Chloromethyl)-5-methyl-2-(2-aminophenyl)oxazole.

Oxidation: Formation of 4-(Chloromethyl)-5-carboxy-2-(2-nitrophenyl)oxazole.

科学研究应用

4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

Materials Science: The compound’s unique structure makes it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

作用机制

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole depends on its specific application:

In Medicinal Chemistry: The compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins.

In Biological Studies: It can act as a fluorescent probe, binding to specific proteins and emitting light upon excitation, which allows researchers to track protein interactions and activities.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Aromatic Substituents

4-(Chloromethyl)-5-methyl-2-(2-chlorophenyl)oxazole

- Key Differences : The 2-nitrophenyl group is replaced with 2-chlorophenyl.

- Synthesis : Synthesized via reaction of 2-(2-chlorophenyl)-4,5-dimethyloxazole 3-oxide with POCl₃ in dichloroethane (DCE), yielding 71% .

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)oxazole

- Key Differences : Aromatic substituent is thiophen-2-yl instead of 2-nitrophenyl.

- Properties : Molecular weight = 213.68; solubility in organic solvents enhanced by the sulfur atom in thiophene. Used in research for drug discovery .

- Applications : Thiophene-containing oxazoles are explored for optoelectronic materials due to π-conjugation properties .

5-Methyl-2-(2-nitrophenyl)oxazole (HI-1330)

- Key Differences : Lacks the chloromethyl group at position 4.

- Molecular Weight : 204.22 (vs. ~253.67 for the target compound).

Analogs with Different Heterocyclic Cores

2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

- Core Difference : Oxadiazole replaces oxazole.

- Properties : Molecular weight = 274.06; higher thermal stability due to oxadiazole’s aromaticity. Used in agrochemical research .

- Reactivity : Oxadiazoles exhibit distinct electronic profiles, influencing binding affinity in enzyme inhibition compared to oxazoles .

N-(4-Chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide

- Core Difference : Isoxazole replaces oxazole; includes a carboxamide side chain.

- Applications : Demonstrated crystallographic stability (X-ray data available) for structural studies in drug design .

Table 1: Key Data for Selected Compounds

Table 2: Thermal and Solubility Properties

生物活性

4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

The molecular structure of this compound features an oxazole ring with chloromethyl and nitrophenyl substituents, which are critical for its biological activity. The specific arrangement of these functional groups influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to significant biochemical effects:

- Enzyme Interaction : It has been reported that similar compounds can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may lead to either inhibition or activation of these enzymes, affecting drug efficacy and toxicity.

- Cell Signaling Pathways : The compound influences key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are essential for regulating cell growth, survival, and apoptosis.

- Apoptosis Induction : In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting mitochondrial release of cytochrome c, which is vital for programmed cell death.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity:

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can inhibit the growth of fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A-549) cells .

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound vary across different cell lines, indicating its potency. For example, related compounds have shown IC50 values as low as 19.56 µM against HT-1080 cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-1080 | 19.56 |

| MCF-7 | Variable |

| A-549 | Variable |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is metabolized by cytochrome P450 enzymes. This metabolism can lead to various metabolites that may also exhibit biological activity.

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Assays : In vitro assays have confirmed that this compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase .

- Molecular Docking Studies : Research employing molecular docking has suggested that the compound binds effectively to target proteins involved in cancer progression, potentially leading to therapeutic applications .

- Animal Models : Preliminary studies in animal models indicate that varying dosages can yield therapeutic effects such as anti-inflammatory and anticancer activities at lower doses while exhibiting toxicity at higher concentrations.

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole. Key steps include refluxing with phosphorus oxychloride (POCl₃) at 120°C to promote cyclization, as demonstrated in oxadiazole derivatives . Optimization involves adjusting reaction time (6–12 hours), stoichiometry of POCl₃, and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields up to 77% have been reported for analogous oxazole syntheses .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 4.46 ppm for chloromethyl protons, aromatic signals at δ 7.88–7.22 ppm) and IR (C=N stretch ~1611 cm⁻¹, C-O-C ~1242 cm⁻¹) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~278.06 Da) .

- Elemental Analysis : Verify C, H, N content (e.g., C₉H₅Cl₂N₃O₃: C 39.3%, H 1.8%, N 15.3%) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Store at room temperature (RT) in amber vials under inert gas (N₂/Ar). Monitor degradation via HPLC or TLC (silica plates, UV detection). Computational studies (DFT) predict susceptibility to hydrolysis at the chloromethyl group, necessitating anhydrous handling .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict reactivity or interactions of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor binding, particularly with enzymes like thioredoxin glutathione reductase (TGR), where nitro groups may act as electron-deficient pharmacophores .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted oxazole derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic protons) arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d₆, CDCl₃) for consistency. X-ray crystallography (e.g., CCDC-deposited structures) provides definitive conformation data, as seen in related isoxazole carboxamides .

Q. How does the nitro group influence biological activity, and what modifications enhance target selectivity?

- Methodological Answer : The 2-nitrophenyl moiety enhances π-π stacking with aromatic residues in enzyme active sites. Structure-activity relationship (SAR) studies suggest substituting the nitro group with electron-withdrawing groups (e.g., CF₃) improves binding to parasitic TGR (IC₅₀ < 1 µM in schistosomiasis models). Validate via enzymatic assays (NADPH oxidation) and in vivo efficacy studies .

Q. What analytical methods ensure batch-to-batch consistency in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。